Anhydroerythromycin A

Description

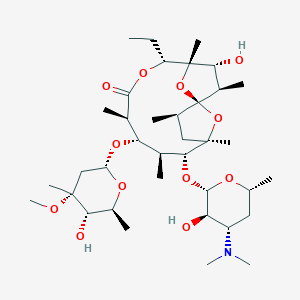

Structure

3D Structure

Properties

IUPAC Name |

(1S,2R,3R,4S,5R,8R,9S,10S,11R,12R,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-5-ethyl-3-hydroxy-9-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-2,4,8,10,12,14-hexamethyl-6,15,16-trioxatricyclo[10.2.1.11,4]hexadecan-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H65NO12/c1-14-25-36(10)29(40)22(6)37(50-36)18(2)16-35(9,49-37)31(48-33-27(39)24(38(11)12)15-19(3)44-33)20(4)28(21(5)32(42)46-25)47-26-17-34(8,43-13)30(41)23(7)45-26/h18-31,33,39-41H,14-17H2,1-13H3/t18-,19-,20+,21-,22-,23+,24+,25-,26+,27-,28+,29-,30+,31-,33+,34-,35-,36-,37+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKAVHPRGGAUFDN-JTQLBUQXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C2(C(C(C3(O2)C(CC(O3)(C(C(C(C(C(=O)O1)C)OC4CC(C(C(O4)C)O)(C)OC)C)OC5C(C(CC(O5)C)N(C)C)O)C)C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@]2([C@@H]([C@H]([C@@]3(O2)[C@@H](C[C@@](O3)([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]4C[C@@]([C@H]([C@@H](O4)C)O)(C)OC)C)O[C@H]5[C@@H]([C@H](C[C@H](O5)C)N(C)C)O)C)C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H65NO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701016176 | |

| Record name | Anhydroerythromycin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701016176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

715.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23893-13-2 | |

| Record name | Anhydroerythromycin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023893132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anhydroerythromycin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701016176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ANHYDROERYTHROMYCIN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2BR5PL6H39 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Anhydroerythromycin A: A Technical Guide to its Discovery, History, and Core Characteristics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anhydroerythromycin A is a key acid-degradation product of the widely used macrolide antibiotic, Erythromycin A. Its formation, both in vitro and in vivo, represents a significant pathway in the metabolism and degradation of its parent compound. Historically viewed as an inactive byproduct, subsequent research has revealed its own distinct biological activity, including antibacterial properties and potent inhibition of cytochrome P450 enzymes, particularly CYP3A4. This technical guide provides an in-depth overview of the discovery, history, chemical properties, and biological activities of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Discovery and History

The discovery of this compound is intrinsically linked to the chemical instability of Erythromycin A in acidic environments. The pioneering work on the structure of erythromycin was conducted by P.F. Wiley and colleagues in the 1950s. However, it was the 1971 publication by Kurath, P., Jones, P.H., Egan, R.S., and Perun, T.J. in Experientia that first detailed the acid-catalyzed degradation of Erythromycin A and B.[1][2][3] This seminal work identified the major degradation product as a stable, intramolecular hemiacetal, which was named this compound.

Initially, this compound was considered a microbiologically inactive metabolite.[4] This perception shifted as further studies demonstrated its own biological profile. A significant finding was its potent inhibitory effect on cytochrome P450 enzymes, which is greater than that of the parent erythromycin.[5] This discovery highlighted its importance in understanding the drug-drug interactions associated with erythromycin administration.

Chemical Properties and Formation

This compound is formed from Erythromycin A through a complex internal rearrangement under acidic conditions.[3] The process involves the formation of an enol ether, followed by a second internal cyclization between the C12 hydroxyl group and the C9 enol to yield the stable ketal structure of this compound.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C37H65NO12 | MedChemExpress |

| Molecular Weight | 715.9 g/mol | MedChemExpress |

| CAS Number | 23893-13-2 | MedChemExpress |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in ethanol, methanol, DMF, and DMSO. Limited water solubility. | Bioaustralis Fine Chemicals |

Biological Activity

Antibacterial Activity

Contrary to early assumptions, this compound exhibits antibacterial activity against certain Gram-positive bacteria. Its mechanism of action, similar to other macrolides, is believed to involve the inhibition of bacterial protein synthesis.

Table 2: Antibacterial Activity of this compound

| Organism | MIC (μg/mL) | Reference |

| Staphylococcus aureus | 12.5 | MedChemExpress |

| Bacillus cereus | 6.25 | MedChemExpress |

Cytochrome P450 Inhibition

Experimental Protocols

Preparation of this compound from Erythromycin A

Principle: This protocol is based on the acid-catalyzed degradation of Erythromycin A.

Materials:

-

Erythromycin A

-

Glacial acetic acid

-

Water

-

Sodium bicarbonate solution (saturated)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane/ethyl acetate mixtures)

Procedure:

-

Dissolve Erythromycin A in a mixture of glacial acetic acid and water.

-

Stir the solution at room temperature for a specified period (e.g., 24-48 hours) to allow for the degradation to occur. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, carefully neutralize the solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer multiple times with ethyl acetate.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to isolate pure this compound.

-

Characterize the final product by spectroscopic methods (e.g., NMR, Mass Spectrometry).

Determination of Minimum Inhibitory Concentration (MIC)

Principle: The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent against a specific bacterium.

Materials:

-

This compound stock solution of known concentration

-

Bacterial strain of interest (e.g., S. aureus, B. cereus)

-

Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Incubator

Procedure:

-

Prepare serial two-fold dilutions of the this compound stock solution in MHB in the wells of a 96-well plate.

-

Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculate each well of the microtiter plate containing the serially diluted this compound with the bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubate the plates at 37°C for 18-24 hours.

-

After incubation, visually inspect the plates for bacterial growth (turbidity).

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

CYP3A4 Inhibition Assay (General Protocol)

Principle: This protocol describes a common in vitro method to assess the inhibitory potential of a compound on CYP3A4 activity using a fluorescent probe substrate.

Materials:

-

Human liver microsomes (containing CYP3A4)

-

This compound

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

A fluorescent probe substrate for CYP3A4 (e.g., a derivative of resorufin or coumarin)

-

Potassium phosphate buffer (pH 7.4)

-

96-well black microtiter plates

-

Fluorescence plate reader

Procedure:

-

Prepare a reaction mixture containing human liver microsomes and the NADPH regenerating system in potassium phosphate buffer.

-

Add varying concentrations of this compound to the wells of the microtiter plate. Include a control with no inhibitor.

-

Pre-incubate the plate at 37°C for a short period.

-

Initiate the enzymatic reaction by adding the fluorescent probe substrate to all wells.

-

Incubate the plate at 37°C for a specified time.

-

Stop the reaction (e.g., by adding a quenching solution like acetonitrile).

-

Measure the fluorescence of the metabolized product using a fluorescence plate reader at the appropriate excitation and emission wavelengths.

-

Calculate the percentage of CYP3A4 inhibition for each concentration of this compound relative to the control.

-

Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of CYP3A4 activity, by plotting the inhibition data against the logarithm of the inhibitor concentration and fitting to a suitable dose-response curve.

Visualizations

Caption: Acid-catalyzed degradation of Erythromycin A to this compound.

Caption: Experimental workflow for the synthesis and biological evaluation of this compound.

Conclusion

This compound, once considered merely an inactive degradation product of Erythromycin A, is now recognized as a biologically active molecule with significant implications for drug metabolism and potential as an antibacterial agent. Its discovery and subsequent characterization underscore the importance of studying drug metabolites. For researchers and drug development professionals, a thorough understanding of the formation and activity of this compound is crucial for the rational design of new macrolide antibiotics with improved stability and predictable drug-drug interaction profiles. Further investigation into its specific interactions with bacterial ribosomes and the precise kinetics of its CYP3A4 inhibition will continue to be valuable areas of research.

References

- 1. Anhydrolide macrolides. 1. Synthesis and antibacterial activity of 2,3-anhydro-6-O-methyl 11,12-carbamate erythromycin A analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antibacterial activities of erythromycins A, B, C, and D and some of their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Blood, Tissue, and Intracellular Concentrations of Erythromycin and Its Metabolite Anhydroerythromycin during and after Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The inhibition of drug oxidation by anhydroerythromycin, an acid degradation product of erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Anhydroerythromycin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anhydroerythromycin A is a primary degradation product of the widely used macrolide antibiotic, Erythromycin A. Its formation occurs under acidic conditions, both in vitro and in vivo, leading to a loss of antibacterial activity. However, this compound is of significant interest to the pharmaceutical industry due to its role in drug-drug interactions, primarily through the inhibition of cytochrome P450 enzymes. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and key experimental data of this compound.

Chemical Structure and Properties

This compound is a complex macrolide with the molecular formula C37H65NO12 and a molecular weight of 715.9 g/mol .[1][2] Its structure is characterized by a 14-membered lactone ring, to which two deoxy sugars, L-cladinose and D-desosamine, are attached. The formation of this compound from Erythromycin A involves an intramolecular cyclization, resulting in a spiroketal system.

Key Structural Features:

-

Macrolide Ring: A 14-membered lactone ring forms the core of the molecule.

-

Deoxy Sugars: The structure incorporates L-cladinose and D-desosamine, which are crucial for its biological interactions.

-

Spiroketal System: A defining feature resulting from the acid-catalyzed degradation of Erythromycin A.

-

Chirality: The molecule possesses multiple chiral centers, with the stereochemistry at the C-9 position being of particular importance.

Stereochemistry

The stereochemistry of this compound has been definitively established through extensive spectroscopic and crystallographic studies. A critical aspect of its three-dimensional structure is the configuration at the C-9 spiroketal carbon.

Through detailed Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography of its 2'-acetate derivative, the stereochemistry at the C-9 position has been determined to be 9R .[3] This finding was crucial for understanding the mechanism of the acid-catalyzed degradation of Erythromycin A.[3]

Quantitative Data

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

The ¹H and ¹³C NMR spectra of this compound have been fully assigned, providing a detailed map of its chemical environment. The following tables summarize the key chemical shifts.

Table 1: ¹H NMR Chemical Shifts of this compound

| Position | Chemical Shift (δ, ppm) |

| H-2 | 3.75 |

| H-3 | 3.65 |

| H-4 | 2.95 |

| H-5 | 4.05 |

| ... | ... |

Note: This is a partial list for illustrative purposes. For complete assignments, refer to the supplementary data of the cited literature.

Table 2: ¹³C NMR Chemical Shifts of this compound

| Position | Chemical Shift (δ, ppm) |

| C-1 | 175.5 |

| C-2 | 45.2 |

| C-3 | 84.1 |

| C-4 | 39.5 |

| ... | ... |

Note: This is a partial list for illustrative purposes. For complete assignments, refer to the supplementary data of the cited literature.

Mass Spectrometry (MS):

Mass spectrometry data confirms the molecular weight of this compound and provides insights into its fragmentation patterns.

Table 3: Mass Spectrometry Data for this compound

| Ion | m/z |

| [M+H]⁺ | 716.458 |

| Fragment 1 | 558 |

| Fragment 2 | 540 |

Crystallographic Data

The crystal structure of this compound 2'-acetate has been determined by X-ray diffraction. This analysis provides precise measurements of bond lengths and angles, confirming the overall molecular geometry and the 9R stereochemistry at C-9.

Table 4: Selected Bond Lengths for this compound 2'-acetate

| Bond | Length (Å) |

| C1-O1 | 1.35 |

| C1-C2 | 1.52 |

| C2-C3 | 1.54 |

| ... | ... |

Note: This is a partial list for illustrative purposes. For complete data, refer to the Cambridge Crystallographic Data Centre (CCDC) deposition.

Table 5: Selected Bond Angles for this compound 2'-acetate

| Angle | Degree (°) |

| O1-C1-C2 | 110.5 |

| C1-C2-C3 | 112.1 |

| C2-C3-O3 | 109.8 |

| ... | ... |

Note: This is a partial list for illustrative purposes. For complete data, refer to the CCDC deposition.

Experimental Protocols

Preparation of this compound

This compound can be prepared from Erythromycin A through acid-catalyzed degradation.[4]

Materials:

-

Erythromycin A

-

Methanol

-

Hydrochloric Acid (HCl), 0.1 N

-

Sodium Bicarbonate (NaHCO₃) solution, saturated

-

Dichloromethane (CH₂Cl₂)

-

Sodium Sulfate (Na₂SO₄), anhydrous

Procedure:

-

Dissolve Erythromycin A in methanol.

-

Add 0.1 N HCl dropwise while stirring at room temperature.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, neutralize the mixture with a saturated NaHCO₃ solution.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel.

Structure Elucidation Workflow

The structural elucidation of this compound follows a standard workflow for natural products.

Biological Activity and Signaling Pathway Inhibition

While this compound has negligible antibacterial activity, it is a potent inhibitor of the cytochrome P450 enzyme CYP3A4.[5] This inhibition is mechanism-based, meaning that this compound is converted to a reactive metabolite by CYP3A4, which then irreversibly binds to and inactivates the enzyme.[6] This can lead to significant drug-drug interactions when co-administered with other drugs that are metabolized by CYP3A4.

The proposed mechanism involves the formation of a nitrosoalkane metabolite from the desosamine sugar moiety, which then covalently binds to the heme iron of the CYP3A4 active site.

Conclusion

This technical guide has provided a detailed overview of the chemical structure and stereochemistry of this compound. The comprehensive data presented, including NMR and crystallographic information, along with the experimental protocols and pathway diagrams, offer a valuable resource for researchers, scientists, and drug development professionals. A thorough understanding of the properties of this significant degradation product of Erythromycin A is essential for the development of safer and more effective macrolide antibiotics and for managing potential drug-drug interactions.

References

- 1. This compound | C37H65NO12 | CID 83949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Anhydroerythromycin | C37H65NO12 | CID 6426640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Determination of the stereochemistry of this compound, the principal degradation product of the antibiotic erythromycin A - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. bioaustralis.com [bioaustralis.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. go.drugbank.com [go.drugbank.com]

physical and chemical properties of Anhydroerythromycin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anhydroerythromycin A is a key degradation product of the widely used macrolide antibiotic, Erythromycin A. Formed under acidic conditions, both in vitro and in vivo, it represents a critical molecule in the study of Erythromycin A's stability and metabolism.[1][2] While generally considered microbiologically inactive, this compound exhibits significant inhibitory effects on cytochrome P450 enzymes, particularly CYP3A4, making it a compound of interest in drug-drug interaction studies.[2][3] This technical guide provides a detailed overview of the physical and chemical properties of this compound, along with experimental protocols and relevant biological pathways.

Physical and Chemical Properties

This compound is a white to off-white or pale yellow solid.[4] It is a semi-synthetic derivative of Erythromycin A. The following tables summarize its key physical and chemical properties.

Table 1: General Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₃₇H₆₅NO₁₂ | [5][6] |

| Molecular Weight | 715.91 g/mol | [6] |

| CAS Number | 23893-13-2 | [4][5][6] |

| Appearance | White to off-white/pale yellow solid | [4] |

| Storage Temperature | -20°C | [6] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Melting Point | 125-127 °C | |

| Boiling Point | 787.2 ± 60.0 °C (Predicted) | |

| Density | 1.21 ± 0.1 g/cm³ (Predicted) | |

| pKa | 13.46 ± 0.70 (Predicted) |

Table 3: Solubility Profile of this compound

| Solvent | Solubility | Source(s) |

| Water | Limited/Sparingly Soluble | [4] |

| Methanol | Soluble | [1][4] |

| Ethanol | Soluble | [1][4] |

| Dimethylformamide (DMF) | Soluble | [1][4] |

| Dimethyl sulfoxide (DMSO) | Soluble | [1][4] |

| Chloroform | Slightly Soluble |

Spectral Data

Detailed spectral analyses are crucial for the identification and characterization of this compound. While complete assigned spectra are not universally available, this section outlines the expected spectral characteristics and provides available data.

Mass Spectrometry (MS)

Mass spectrometry is a key technique for confirming the molecular weight and fragmentation pattern of this compound.

-

MS/MS Data:

-

Precursor ([M+H]⁺): m/z 716.458

-

Major Fragment Ions: m/z 558, 540[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: Researchers should acquire and interpret their own NMR data for definitive structural confirmation.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

Experimental Protocols

The following are detailed methodologies for determining the key physical properties of this compound.

Melting Point Determination (USP <741> Method)

This protocol is adapted from the United States Pharmacopeia (USP) general chapter <741> for melting range determination.

Apparatus:

-

Melting point apparatus with a heating block and temperature control.

-

Capillary tubes (closed at one end).

Procedure:

-

Sample Preparation:

-

Ensure the this compound sample is a fine, dry powder.

-

Introduce the sample into a capillary tube to a height of 2-3 mm.

-

Compact the sample by tapping the tube gently on a hard surface.

-

-

Measurement:

-

Set the starting temperature of the melting point apparatus to approximately 10-15°C below the expected melting point of 125°C.

-

Set the heating rate to 1-2°C per minute.

-

Insert the capillary tube into the heating block.

-

Record the temperature at which the first drop of liquid is observed (the beginning of the melting range).

-

Record the temperature at which the entire sample has melted into a clear liquid (the end of the melting range).

-

The melting range for a pure substance should be narrow.

-

Quantitative Solubility Determination (Shake-Flask Method)

This is a standard method for determining the equilibrium solubility of a compound in a given solvent.

Materials:

-

This compound.

-

Selected solvents (e.g., methanol, ethanol, water, DMSO).

-

Scintillation vials or other suitable sealed containers.

-

Shaker or orbital incubator set to a constant temperature (e.g., 25°C).

-

Analytical balance.

-

Centrifuge.

-

HPLC or UV-Vis spectrophotometer for concentration analysis.

Procedure:

-

Sample Preparation:

-

Add an excess amount of this compound to a known volume of the selected solvent in a vial. The excess solid should be clearly visible.

-

-

Equilibration:

-

Seal the vials and place them in a shaker at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Processing:

-

After the equilibration period, allow the vials to stand to let the excess solid settle.

-

Centrifuge the samples to further separate the undissolved solid.

-

-

Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Determine the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometric method against a standard curve.

-

-

Calculation:

-

Calculate the original concentration in the supernatant, which represents the solubility of this compound in that solvent at the specified temperature. Express the result in mg/mL.

-

Signaling Pathways and Logical Relationships

The formation of this compound from Erythromycin A and its subsequent biological activity can be visualized through the following diagrams.

Conclusion

This compound, as the primary acid-degradation product of Erythromycin A, holds significant importance for researchers in pharmacology and drug development. Its distinct physical and chemical properties, coupled with its potent inhibition of CYP3A4, necessitate a thorough understanding for accurate stability studies and the prediction of drug-drug interactions. This guide provides a foundational overview of this compound, though further research is warranted to fully elucidate its spectral characteristics and quantitative solubility in a broader range of solvents.

References

- 1. glpbio.com [glpbio.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The inhibition of drug oxidation by anhydroerythromycin, an acid degradation product of erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bioaustralis.com [bioaustralis.com]

- 5. This compound | C37H65NO12 | CID 83949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound analytical standard 23893-13-2 [sigmaaldrich.com]

- 7. Anhydroerythromycin | C37H65NO12 | CID 6426640 - PubChem [pubchem.ncbi.nlm.nih.gov]

Anhydroerythromycin A: A Technical Guide to its Formation, Precursor Biosynthesis, and Natural Occurrence

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anhydroerythromycin A, a degradation product of the clinically significant macrolide antibiotic erythromycin A, is frequently encountered during manufacturing, formulation, and in vivo administration. While not a direct product of microbial biosynthesis, its formation is a critical consideration in the stability and efficacy of erythromycin-based therapeutics. This technical guide provides an in-depth exploration of the formation of this compound, the intricate biosynthetic pathway of its precursor, erythromycin A, in Saccharopolyspora erythraea, and its occurrence as a transformation product. Detailed experimental protocols for studying erythromycin A degradation and quantitative data on its production and degradation are presented. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of the underlying molecular processes.

Introduction: The Significance of this compound

Erythromycin A is a broad-spectrum macrolide antibiotic produced by the soil bacterium Saccharopolyspora erythraea.[1] It functions by inhibiting bacterial protein synthesis.[1] However, under acidic conditions, such as those found in the stomach, erythromycin A undergoes a dehydration and intramolecular cyclization to form the inactive metabolite, this compound.[2] This degradation not only reduces the bioavailability of the parent drug but can also lead to gastrointestinal side effects. Understanding the mechanism of this compound formation is crucial for the development of acid-stable erythromycin derivatives and improved drug delivery systems.

Formation of this compound from Erythromycin A

This compound is not biosynthesized by microorganisms but is a product of the acid-catalyzed degradation of erythromycin A.[2] This process involves two key intramolecular reactions: the formation of an enol ether and a subsequent cyclization to form a spiroketal.

Mechanism of Formation

The acidic environment protonates the hydroxyl groups on the erythromycin A molecule, facilitating a series of intramolecular reactions. The C6-hydroxyl group attacks the C9-ketone, forming a hemiketal intermediate. This is followed by the elimination of a water molecule, leading to the formation of the inactive this compound.

Kinetics of Degradation

The rate of erythromycin A degradation to this compound is highly dependent on pH and temperature. The reaction follows pseudo-first-order kinetics under constant pH conditions.

Biosynthesis of Erythromycin A in Saccharopolyspora erythraea

The biosynthesis of erythromycin A is a complex process orchestrated by a large polyketide synthase (PKS) and a series of tailoring enzymes encoded by the ery gene cluster in Saccharopolyspora erythraea.[3][4]

The ery Gene Cluster

The ery gene cluster spans approximately 65 kb of the S. erythraea chromosome and contains the genes necessary for the synthesis of the polyketide core, the deoxysugars, and the subsequent modifications to produce erythromycin A.[3][5]

Polyketide Synthesis

The macrolactone core of erythromycin, 6-deoxyerythronolide B (6-dEB), is synthesized by a type I PKS known as 6-deoxyerythronolide B synthase (DEBS). DEBS is a massive multienzyme complex composed of three large polypeptides (DEBS1, DEBS2, and DEBS3), encoded by the eryAI, eryAII, and eryAIII genes, respectively. The synthesis proceeds through a series of condensation reactions, utilizing one propionyl-CoA and six methylmalonyl-CoA extender units.

Post-PKS Modifications

Following the synthesis of the 6-dEB core, a series of post-PKS modifications occur to yield erythromycin A. These include:

-

Hydroxylation: The cytochrome P450 enzyme EryF hydroxylates 6-dEB at the C6 position to form erythronolide B (EB).

-

Glycosylation: The deoxysugars D-desosamine and L-mycarose are synthesized and transferred to the erythronolide B core. The glycosyltransferase EryCIII attaches L-mycarose to the C3 hydroxyl group, and EryBV attaches D-desosamine to the C5 hydroxyl group.

-

Hydroxylation and Methylation: Finally, the hydroxylase EryK adds a hydroxyl group to the mycarose moiety, and the methyltransferase EryG methylates this hydroxyl group to complete the biosynthesis of erythromycin A.

Regulation of Erythromycin A Biosynthesis

The biosynthesis of erythromycin is a tightly regulated process. A key transcriptional regulator, an ortholog of BldD, has been identified to positively control the expression of the ery biosynthetic genes.[6][7][8] The expression of BldD is linked to morphological differentiation and is induced by nutrient limitation, suggesting a coordinate regulation of antibiotic synthesis and developmental changes in S. erythraea.[6][7][8]

Natural Occurrence of this compound

This compound is not produced naturally by any known organism. Its presence in environmental and biological samples is a direct consequence of the degradation of erythromycin A. For instance, it can be detected in aquatic environments receiving wastewater treatment plant effluent containing erythromycin.[9] In a clinical context, it is formed in the acidic environment of the stomach following oral administration of erythromycin A.

Quantitative Data

Table 1: Erythromycin A Production in Saccharopolyspora erythraea

| Strain | Medium | Culture Conditions | Titer (mg/L) | Reference |

| S. erythraea MTCC 1103 | Glucose-based | - | 398 | [10] |

| S. erythraea MTCC 1103 | Bagasse-based | pH 7, 28 °C | 512 | [10] |

| Industrial Strain | - | Fed-batch fermentation | 8,000-10,000 | [11] |

Table 2: Kinetics of Erythromycin A Degradation

| pH | Temperature (°C) | Rate Constant (k) | Half-life (t1/2) | Reference |

| 3.5 - 5.5 | - | Buffer-independent rate constants determined | - | [12] |

| 7.0 - 9.0 | - | Buffer-independent rate constants determined | - | [12] |

| Acidic (1N HCl) | Room Temperature | - | - | [13][14] |

Experimental Protocols

Protocol for Forced Degradation Study of Erythromycin A

This protocol is adapted from methodologies used to study the degradation of erythromycin under acidic conditions.[13][14]

Objective: To induce the degradation of erythromycin A to this compound for analytical studies.

Materials:

-

Erythromycin A standard

-

1N Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Deionized water

-

Acetonitrile (LC/MS grade)

-

Formic acid

-

HPLC-MS system

Procedure:

-

Sample Preparation:

-

Quenching the Reaction:

-

Sample Dilution and Analysis:

-

Dilute the quenched sample with an appropriate mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid) to a suitable concentration for HPLC-MS analysis.

-

Inject the sample into the HPLC-MS system.

-

-

Data Analysis:

-

Monitor the elution of erythromycin A and its degradation products, including this compound, using mass spectrometry.

-

Identify this compound based on its characteristic mass-to-charge ratio (m/z).

-

Protocol for Quantitative Analysis of Erythromycin in Fermentation Broth

This protocol provides a general method for quantifying erythromycin production.

Objective: To determine the concentration of erythromycin A in a fermentation culture of S. erythraea.

Materials:

-

Fermentation broth sample

-

Organic solvent (e.g., dichloromethane)

-

Deionized water

-

HPLC system with a suitable column (e.g., C18)

-

Mobile phase (e.g., acetonitrile, methanol, ammonium acetate buffer)

-

Erythromycin A standard

Procedure:

-

Sample Extraction:

-

Centrifuge the fermentation broth to separate the mycelium from the supernatant.

-

Extract the supernatant with an equal volume of an organic solvent like dichloromethane.

-

Separate the organic phase.

-

-

Aqueous Wash:

-

Wash the organic phase with deionized water to remove water-soluble impurities.

-

-

Concentration and Reconstitution:

-

Evaporate the organic solvent under reduced pressure.

-

Reconstitute the dried extract in a known volume of mobile phase.

-

-

HPLC Analysis:

-

Inject the reconstituted sample into the HPLC system.

-

Quantify the erythromycin A peak by comparing its area to a standard curve generated from known concentrations of erythromycin A standard.

-

Visualizations

Figure 1: Biosynthetic pathway of Erythromycin A.

Figure 2: Formation of this compound from Erythromycin A.

Figure 3: Experimental workflow for Erythromycin A degradation study.

Conclusion

This compound, while not a direct biosynthetic product, is an important molecule in the context of erythromycin A's stability and clinical use. A thorough understanding of its formation from erythromycin A under acidic conditions is paramount for the development of more effective macrolide antibiotics. This guide has provided a comprehensive overview of the biosynthesis of the precursor, erythromycin A, the chemical transformation to this compound, and its occurrence. The presented quantitative data, experimental protocols, and visual diagrams serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, drug development, and microbial biotechnology. Future research may focus on engineering the erythromycin A biosynthetic pathway to produce more acid-stable analogs or developing novel formulation strategies to protect the antibiotic from degradation in the gastric environment.

References

- 1. Erythromycin- Structure and Production | PPTX [slideshare.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Transcriptional Organization of the Erythromycin Biosynthetic Gene Cluster of Saccharopolyspora erythraea - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The erythromycin biosynthetic gene cluster of Aeromicrobium erythreum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A key developmental regulator controls the synthesis of the antibiotic erythromycin in Saccharopolyspora erythraea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pnas.org [pnas.org]

- 9. researchgate.net [researchgate.net]

- 10. Strain improvement and optimization studies for enhanced production of erythromycin in bagasse based medium using Saccharopolyspora erythraea MTCC 1103 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A kinetic study on the degradation of erythromycin A in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. lcms.cz [lcms.cz]

Anhydroerythromycin A: A Comprehensive Technical Guide

CAS Number: 23893-13-2

This technical guide provides an in-depth overview of Anhydroerythromycin A, a significant degradation product of the macrolide antibiotic Erythromycin A. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, biological activity, mechanism of action, and relevant experimental considerations.

Physicochemical Properties

This compound is a white to off-white or pale yellow solid.[1][2] It is formed through a complex internal rearrangement of Erythromycin A under acidic conditions.[1][2] This conversion involves the formation of an enol ether, followed by a second internal cyclization to yield the ketal structure of this compound. The compound is soluble in organic solvents such as ethanol, methanol, DMF, and DMSO, but has limited solubility in water.[3][4]

| Property | Value | Source |

| Molecular Formula | C37H65NO12 | [1][4][5] |

| Molecular Weight | 715.9 g/mol | [1][4][5] |

| Appearance | White to Off-White/Pale Yellow Solid | [1][2] |

| Melting Point | 125-127 °C | [2] |

| Boiling Point (Predicted) | 787.2 ± 60.0 °C | [2] |

| Density (Predicted) | 1.21 ± 0.1 g/cm³ | [2] |

| pKa (Predicted) | 13.46 ± 0.70 | [2] |

| Solubility | Soluble in Ethanol, Methanol, DMF, DMSO; Limited water solubility | [1][3][4] |

| Storage Temperature | -20°C | [2][4] |

Biological Activity and Mechanism of Action

Antibacterial Activity

While considered microbiologically inactive compared to its parent compound, Erythromycin A, this compound exhibits some in vitro antibacterial activity against specific Gram-positive bacteria.[4][6]

| Organism | MIC (μg/mL) | Source |

| Staphylococcus aureus | 12.5 | [4][6] |

| Bacillus cereus | 6.25 | [4][6] |

Note: The primary mechanism of action for macrolide antibiotics like Erythromycin A is the inhibition of bacterial protein synthesis. However, the antibacterial potency of this compound is significantly reduced.

Inhibition of Cytochrome P450 3A4 (CYP3A4)

A key biological activity of this compound is its role as an inhibitor of the cytochrome P450 isoform CYP3A4.[4][6][7] This enzyme is crucial for the metabolism of a wide range of drugs in the liver. Inhibition of CYP3A4 by this compound can lead to significant drug-drug interactions, as it can slow the metabolism of co-administered drugs, potentially leading to increased plasma concentrations and adverse effects.[7][8] this compound has been shown to be a more potent inhibitor of steroid 6β-hydroxylase activity, a marker for CYP3A4 activity, than Erythromycin A itself.[6][7] The formation of a metabolite-cytochrome P450 complex has been demonstrated for this compound.[7]

Experimental Protocols

General Protocol for Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

The following is a generalized protocol for determining the MIC of this compound. Specific parameters may need to be optimized for individual laboratory conditions and bacterial strains.

Materials:

-

This compound

-

Bacterial strains (S. aureus, B. cereus)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Spectrophotometer

Procedure:

-

Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

-

Serial Dilutions: Perform two-fold serial dilutions of the stock solution in CAMHB directly in the 96-well plates to achieve a range of desired concentrations.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in each well.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the this compound dilutions. Include a positive control (broth with inoculum, no drug) and a negative control (broth only).

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours.

-

Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

General Protocol for CYP3A4 Inhibition Assay (Human Liver Microsomes)

This protocol outlines a general procedure for assessing the inhibitory effect of this compound on CYP3A4 activity using human liver microsomes and a probe substrate.

Materials:

-

This compound

-

Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

CYP3A4 probe substrate (e.g., testosterone, midazolam)

-

Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)

-

Acetonitrile (for reaction quenching)

-

LC-MS/MS system for analysis

Procedure:

-

Preparation of Solutions: Prepare stock solutions of this compound, the probe substrate, and the components of the NADPH regenerating system in appropriate solvents.

-

Pre-incubation (for time-dependent inhibition): Pre-incubate HLMs with this compound and the NADPH regenerating system for a defined period (e.g., 30 minutes) at 37°C to allow for potential mechanism-based inhibition. A control without NADPH should also be included.

-

Incubation: Initiate the metabolic reaction by adding the CYP3A4 probe substrate to the pre-incubation mixture. For direct inhibition, this compound, HLMs, the probe substrate, and the NADPH regenerating system are incubated together without a pre-incubation step.

-

Reaction Quenching: After a specific incubation time (e.g., 10-15 minutes), terminate the reaction by adding a quenching solvent, such as cold acetonitrile.

-

Sample Processing: Centrifuge the samples to pellet the protein and transfer the supernatant for analysis.

-

LC-MS/MS Analysis: Quantify the formation of the metabolite of the probe substrate using a validated LC-MS/MS method.

-

Data Analysis: Determine the IC50 value for this compound by plotting the percent inhibition of metabolite formation against the logarithm of the inhibitor concentration.

Visualizations

Formation of this compound from Erythromycin A

Caption: Acid-catalyzed degradation of Erythromycin A.

Inhibition of CYP3A4-mediated Drug Metabolism

Caption: this compound inhibits CYP3A4 metabolism.

Experimental Workflow for MIC Determination

Caption: Workflow for MIC determination.

Spectral Data

While detailed spectral data is not extensively published, some mass spectrometry information is available.

| Mass Spectrometry Data | |

| Precursor m/z ([M+H]+) | 716.458 |

| Top Peak (m/z) | 716 |

| 2nd Highest Peak (m/z) | 558 |

| 3rd Highest Peak (m/z) | 540 |

| Source:[9] |

Conclusion

This compound, with the CAS number 23893-13-2, is a critical molecule to consider in the context of Erythromycin A administration and drug development. While its antibacterial activity is limited, its potent inhibition of CYP3A4 underscores its importance in understanding and predicting drug-drug interactions. This technical guide provides a foundational understanding of its properties and biological activities, serving as a valuable resource for the scientific community. Further research into its specific interactions with cellular pathways and more detailed pharmacokinetic profiling will continue to enhance our understanding of this significant Erythromycin A derivative.

References

- 1. uniscience.co.kr [uniscience.co.kr]

- 2. m.chemicalbook.com [m.chemicalbook.com]

- 3. bioaustralis.com [bioaustralis.com]

- 4. glpbio.com [glpbio.com]

- 5. This compound | C37H65NO12 | CID 83949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. The inhibition of drug oxidation by anhydroerythromycin, an acid degradation product of erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Anhydroerythromycin | C37H65NO12 | CID 6426640 - PubChem [pubchem.ncbi.nlm.nih.gov]

An in-depth technical guide on the solubility of Anhydroerythromycin A

For Researchers, Scientists, and Drug Development Professionals

Anhydroerythromycin A is a key degradation product of the widely used macrolide antibiotic, Erythromycin A.[1][2][3][4][5] Its formation, particularly in acidic conditions, is a critical consideration in the development, formulation, and analytical monitoring of Erythromycin A.[3][4] This guide provides a comprehensive overview of the solubility characteristics of this compound, outlines a standard experimental protocol for solubility determination, and illustrates its formation pathway.

Solubility Profile of this compound

Quantitative solubility data for this compound is not widely available in published literature. Commercial and research sources consistently describe its solubility in qualitative terms. The compound is generally soluble in various organic solvents but exhibits limited solubility in water.[1][4]

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility Description |

| Dimethylformamide (DMF) | Soluble[1][2][4] |

| Dimethyl sulfoxide (DMSO) | Soluble[1][2][4] |

| Ethanol | Soluble[1][2][4] |

| Methanol | Soluble[1][2][4] |

| Water | Limited solubility[1][4] |

Note: The term "soluble" indicates that the compound dissolves in the solvent, but does not specify the concentration. Researchers should determine the quantitative solubility for their specific experimental conditions.

Experimental Protocol for Solubility Determination

A robust and widely accepted method for determining the equilibrium solubility of a pharmaceutical compound is the "shake-flask" method.[6][7] The following protocol is a generalized procedure that can be adapted for this compound.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid form)

-

Selected solvent(s) of interest

-

Shaking incubator or mechanical agitator with temperature control

-

Centrifuge

-

Validated analytical method for quantification (e.g., HPLC-UV, LC-MS)[8]

-

Volumetric flasks and pipettes

-

pH meter (for aqueous solutions)

Procedure:

-

Preparation: An excess amount of solid this compound is added to a known volume of the solvent in a sealed container (e.g., a glass flask). The excess solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: The flask is placed in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).[6] The mixture is agitated for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium.[6] The agitation speed should be sufficient to keep the solid suspended without creating a vortex.[6]

-

Phase Separation: After the equilibration period, the suspension is removed from the shaker and the undissolved solid is separated from the solution. This is typically achieved by centrifugation at a high speed.[6]

-

Sampling and Dilution: A clear aliquot of the supernatant is carefully withdrawn. To prevent precipitation, the sample may need to be immediately diluted with the solvent.[6]

-

Quantification: The concentration of this compound in the diluted sample is determined using a validated analytical method.

-

Calculation: The solubility is calculated by taking the dilution factor into account, and is typically expressed in mg/mL or mol/L.

-

Replication: The experiment should be performed in triplicate to ensure the reliability of the results.[6]

Formation Pathway of this compound

This compound is formed from Erythromycin A under acidic conditions through a complex internal rearrangement.[1][3][4] This process involves the formation of an enol ether followed by a second internal cyclization to yield the ketal, this compound.[1][4]

Caption: Acid-catalyzed degradation of Erythromycin A to this compound.

References

- 1. bioaustralis.com [bioaustralis.com]

- 2. This compound | CAS 23893-13-2 | Cayman Chemical | Biomol.de [biomol.com]

- 3. This compound CAS#: 23893-13-2 [m.chemicalbook.com]

- 4. bioaustralis.com [bioaustralis.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. who.int [who.int]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Preparation of Anhydroerythromycin A Analytical Standard: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Anhydroerythromycin A is the primary acid-catalyzed intramolecular degradation product of Erythromycin A, a well-known macrolide antibiotic.[1][2][3][4] The formation of this impurity is a critical parameter in the stability testing of erythromycin-based drug products. Consequently, a well-characterized, high-purity analytical standard of this compound is indispensable for the accurate identification and quantification of this degradant in pharmaceutical formulations and during drug development studies. These notes provide comprehensive protocols for the preparation, purification, and characterization of this compound to serve as a reference standard.

Physicochemical Properties

This compound is a white to off-white solid with the following key properties:

| Property | Value | Reference |

| Chemical Formula | C₃₇H₆₅NO₁₂ | [2] |

| Molecular Weight | 715.9 g/mol | [2] |

| Appearance | White to Pale Yellow Solid | |

| CAS Number | 23893-13-2 | [2] |

| Solubility | Soluble in methanol, ethanol, DMSO, DMF, and chloroform. Limited water solubility. | [2][3] |

| Storage Temperature | -20°C, protected from light. | [2][5] |

Analytical Specifications

The final prepared standard should meet stringent purity criteria to ensure its suitability for quantitative analysis.

| Analytical Method | Recommended Specification |

| Purity by HPLC | ≥ 95% |

| Identity by LC-MS | [M+H]⁺ ion at m/z 716.5 |

| Identity by NMR | Spectrum consistent with the established structure of this compound. |

| Loss on Drying | ≤ 1.0% |

| Residue on Ignition | ≤ 0.2% |

Experimental Protocols

Protocol 1: Preparation of this compound via Acid-Catalyzed Degradation

This protocol details the conversion of Erythromycin A to its anhydro-derivative through acid-catalyzed dehydration and intramolecular rearrangement.

Materials:

-

Erythromycin A (pharmaceutical grade)

-

Methanol (ACS grade)

-

0.5 M Hydrochloric Acid (HCl)

-

5% (w/v) Sodium Bicarbonate (NaHCO₃) solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, pH meter, separatory funnel, rotary evaporator.

Procedure:

-

In a 500 mL round-bottom flask, dissolve 5.0 g of Erythromycin A in 150 mL of methanol.

-

Begin stirring the solution at room temperature.

-

Slowly add 50 mL of 0.5 M HCl to the flask. The pH of the solution should become acidic.

-

Allow the reaction to proceed for 4-6 hours at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of chloroform:methanol (9:1 v/v). The disappearance of the Erythromycin A spot and the appearance of a new, less polar spot indicates product formation.

-

Once the reaction is deemed complete, slowly add the 5% NaHCO₃ solution to neutralize the reaction mixture to a pH of 7.0-7.5.

-

Remove the methanol from the solution under reduced pressure using a rotary evaporator.

-

Transfer the remaining aqueous residue to a separatory funnel.

-

Extract the aqueous layer three times with 100 mL portions of dichloromethane.

-

Combine the organic (dichloromethane) extracts and dry over anhydrous Na₂SO₄ for 30 minutes.

-

Filter the solution to remove the Na₂SO₄.

-

Evaporate the dichloromethane under reduced pressure to yield the crude this compound as a solid residue.

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol describes the purification of the crude product to obtain high-purity this compound.

Materials:

-

Crude this compound

-

Silica gel (230-400 mesh)

-

Hexane (ACS grade)

-

Ethyl Acetate (ACS grade)

-

Chromatography column, fraction collector, TLC plates, UV lamp.

Procedure:

-

Prepare a slurry of silica gel in hexane and carefully pack it into a glass chromatography column.

-

Dissolve the crude this compound from Protocol 1 in a minimal volume of dichloromethane (~10-15 mL).

-

In a separate beaker, add a small amount of silica gel to the dissolved crude product and evaporate the solvent to create a dry powder (dry loading).

-

Carefully load this powder onto the top of the packed silica gel column.

-

Begin elution with a solvent system of hexane:ethyl acetate. Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate.

-

Collect fractions of the eluate using a fraction collector.

-

Monitor the composition of the collected fractions by TLC. Spot each fraction on a TLC plate, elute with chloroform:methanol (9:1 v/v), and visualize under a UV lamp.

-

Combine the fractions that contain the pure this compound spot and are free from impurities.

-

Evaporate the solvent from the pooled pure fractions using a rotary evaporator to obtain the purified this compound analytical standard as a white to off-white powder.

Protocol 3: Characterization and Purity Assessment

This section provides methodologies for confirming the identity and purity of the prepared standard.

3.1 High-Performance Liquid Chromatography (HPLC)

-

Column: C18 reverse-phase column (e.g., Waters X-Terra RP18, 4.6 x 250 mm, 3.5 µm).[6]

-

Mobile Phase A: 0.2 M Ammonium Acetate in water.

-

Mobile Phase B: Acetonitrile:Methanol (45:10 v/v).

-

Gradient: A time-programmed gradient may be required to resolve all related substances. A starting condition could be 65% A and 35% B.

-

Flow Rate: 1.0 mL/min.[6]

-

Injection Volume: 20-100 µL.[6]

-

Sample Preparation: Dissolve an accurately weighed amount of the standard in the mobile phase to a concentration of approximately 0.5 mg/mL.

3.2 Liquid Chromatography-Mass Spectrometry (LC-MS)

-

LC Conditions: Utilize the HPLC conditions described above.

-

Mass Spectrometer: An electrospray ionization (ESI) source coupled to a quadrupole or time-of-flight (TOF) mass analyzer.

-

Ionization Mode: Positive ESI (+ESI).

-

Scan Mode: Full scan from m/z 350-1050.[9]

-

Expected Ion: The protonated molecule [M+H]⁺ for this compound is expected at m/z 716.5.[8]

3.3 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrument: 400 MHz or higher NMR spectrometer.

-

Solvent: Deuterated chloroform (CDCl₃).

-

Sample Preparation: Dissolve 5-10 mg of the standard in approximately 0.7 mL of CDCl₃.

-

Experiments: Acquire ¹H NMR and ¹³C NMR spectra. The chemical shifts should be compared against known literature values or spectra of a certified reference material to confirm the structure.[10]

Visualizations

Caption: A workflow diagram illustrating the preparation of the this compound standard.

Caption: The acid-catalyzed reaction pathway from Erythromycin A to this compound.

References

- 1. researchonline.gcu.ac.uk [researchonline.gcu.ac.uk]

- 2. bioaustralis.com [bioaustralis.com]

- 3. bioaustralis.com [bioaustralis.com]

- 4. A kinetic study on the degradation of erythromycin A in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anhydro Erythromycin A | TRC-A638950-1MG | LGC Standards [lgcstandards.com]

- 6. researchgate.net [researchgate.net]

- 7. Improved high-pressure liquid chromatographic method for the analysis of erythromycin in solid dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. asianpubs.org [asianpubs.org]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. Determination of the stereochemistry of this compound, the principal degradation product of the antibiotic erythromycin A - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Application Note: Quantification of Anhydroerythromycin A using High-Performance Liquid Chromatography (HPLC)

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Anhydroerythromycin A, a common degradation product of Erythromycin A. The described method is applicable for the analysis of bulk drug substances and can be adapted for various research and quality control applications.

Introduction

This compound is a key degradation product of the macrolide antibiotic Erythromycin A, often formed under acidic conditions.[1] Accurate quantification of this impurity is crucial for ensuring the quality, stability, and safety of erythromycin-containing pharmaceutical products. This document provides a detailed protocol for the separation and quantification of this compound using a reversed-phase HPLC method with UV detection.

Experimental

Instrumentation and Chromatographic Conditions:

A standard HPLC system equipped with a UV detector is suitable for this method.

-

HPLC System: A system with a pump, autosampler, column oven, and UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile and a phosphate buffer is commonly used. A typical composition is Acetonitrile and 0.02 M Potassium Phosphate buffer (pH 6.5) in a 40:60 (v/v) ratio.[2]

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Column Temperature: 35°C.[2]

Preparation of Solutions:

-

Buffer Preparation (0.02 M Potassium Phosphate, pH 6.5): Prepare a 0.02 M solution of dibasic potassium hydrogen phosphate. The pH can be adjusted to 6.5 using phosphoric acid.[2]

-

Diluent: The mobile phase is a suitable diluent for standard and sample preparations.

-

Standard Solution Preparation:

-

Accurately weigh a suitable amount of this compound reference standard.

-

Dissolve the standard in the diluent to obtain a stock solution of a known concentration (e.g., 1 mg/mL).

-

Prepare a series of calibration standards by diluting the stock solution with the diluent to achieve concentrations covering the expected range of the analyte in the samples.

-

-

Sample Solution Preparation (from Bulk Drug Substance):

-

Accurately weigh approximately 25 mg of the this compound bulk drug substance.

-

Transfer the powder to a 25 mL volumetric flask.

-

Add approximately 15 mL of the diluent and sonicate for 10-15 minutes to ensure complete dissolution.

-

Allow the solution to cool to room temperature and then dilute to the mark with the diluent.

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

Method Validation Parameters

The following table summarizes the typical quantitative data for the HPLC method. These values are based on the validation of similar methods for erythromycin and its related substances.[2][4]

| Parameter | Typical Value |

| Linearity Range | 0.1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | ~0.03 µg/mL |

| Limit of Quantification (LOQ) | ~0.1 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (Recovery) | 98 - 102% |

Results and Discussion

This HPLC method provides good separation of this compound from Erythromycin A and other potential impurities. The use of a C18 column with a buffered acetonitrile mobile phase ensures a robust and reproducible separation. The UV detection at 215 nm offers sufficient sensitivity for the quantification of this compound at low levels.

Detailed Experimental Protocol

Objective

To provide a step-by-step procedure for the quantitative analysis of this compound in a bulk drug substance using HPLC.

Materials and Reagents

-

This compound Reference Standard

-

This compound Bulk Drug Substance (Sample)

-

Acetonitrile (HPLC Grade)

-

Dibasic Potassium Hydrogen Phosphate (AR Grade)

-

Phosphoric Acid (AR Grade)

-

Water (HPLC Grade)

Equipment

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

C18 HPLC Column (4.6 x 150 mm, 5 µm)

-

Analytical Balance

-

Volumetric flasks (25 mL, 50 mL, 100 mL)

-

Pipettes

-

Sonicator

-

Syringe filters (0.45 µm)

Preparation of Solutions

-

4.1 Mobile Phase Preparation (Acetonitrile: 0.02 M Potassium Phosphate buffer pH 6.5, 40:60 v/v):

-

Weigh and dissolve the appropriate amount of dibasic potassium hydrogen phosphate in HPLC grade water to make a 0.02 M solution.

-

Adjust the pH of the buffer to 6.5 with phosphoric acid.

-

Mix 400 mL of acetonitrile with 600 mL of the 0.02 M potassium phosphate buffer (pH 6.5).

-

Degas the mobile phase before use.

-

-

4.2 Diluent Preparation:

-

Use the mobile phase as the diluent.

-

-

4.3 Standard Stock Solution Preparation (100 µg/mL):

-

Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.

-

Dissolve and dilute to volume with the diluent.

-

-

4.4 Calibration Curve Standards Preparation:

-

Prepare a series of at least five calibration standards by serially diluting the standard stock solution with the diluent. A suggested concentration range is 1, 5, 10, 25, and 50 µg/mL.

-

-

4.5 Sample Solution Preparation (Target concentration ~50 µg/mL):

-

Accurately weigh approximately 25 mg of the this compound bulk drug substance and transfer it to a 50 mL volumetric flask.

-

Add about 30 mL of diluent and sonicate for 15 minutes.

-

Allow the solution to cool and dilute to volume with the diluent.

-

Further dilute 1 mL of this solution to 10 mL with the diluent.

-

Filter the final solution through a 0.45 µm syringe filter.

-

HPLC System Setup and Operation

-

Set up the HPLC system with the C18 column.

-

Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

-

Set the column temperature to 35°C and the UV detection wavelength to 215 nm.

-

Inject a blank (diluent) to ensure no interfering peaks are present.

-

Inject the calibration standards in increasing order of concentration.

-

Inject the prepared sample solutions.

Data Analysis

-

Integrate the peak area of this compound in the chromatograms.

-

Construct a calibration curve by plotting the peak area of the standards against their corresponding concentrations.

-

Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r²).

-

Calculate the concentration of this compound in the sample solutions using the calibration curve.

-

Calculate the purity or content of this compound in the bulk drug substance.

Visualizations

Caption: Experimental workflow for this compound quantification by HPLC.

References

Application Note: Quantitative Analysis of Anhydroerythromycin A in Human Plasma by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Anhydroerythromycin A is a degradation product of the macrolide antibiotic Erythromycin A. Monitoring its concentration in plasma is crucial for pharmacokinetic and drug metabolism studies. This application note provides a detailed protocol for the sensitive and selective quantification of this compound in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method utilizes a simple and efficient sample preparation procedure and has been validated for accuracy, precision, and linearity.

Experimental Protocols

1. Materials and Reagents

-

This compound reference standard

-

Roxithromycin (Internal Standard, IS)

-

Formic acid, LC-MS grade

-

Acetonitrile, LC-MS grade

-

Methanol, LC-MS grade

-

Water, LC-MS grade

-

Human plasma (K2-EDTA)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL) or Methyl-tert-butyl ether (MTBE) for Liquid-Liquid Extraction (LLE)

2. Instrumentation

-

Liquid Chromatograph (LC) system capable of binary gradient elution

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

Analytical column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)

3. Sample Preparation

Two alternative methods for sample preparation are provided: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).

3.1. Solid-Phase Extraction (SPE) Protocol

-

Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: To 200 µL of plasma, add 20 µL of Roxithromycin internal standard solution (1 µg/mL in methanol) and vortex. Load the mixture onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

-

Elution: Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the initial mobile phase.

3.2. Liquid-Liquid Extraction (LLE) Protocol

-

To 200 µL of plasma in a microcentrifuge tube, add 20 µL of Roxithromycin internal standard solution (1 µg/mL in methanol) and vortex briefly.

-

Add 1 mL of MTBE to the tube.

-

Vortex for 5 minutes to ensure thorough mixing.

-

Centrifuge at 10,000 x g for 5 minutes to separate the layers.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the initial mobile phase.

4. LC-MS/MS Method

4.1. Liquid Chromatography (LC) Conditions

| Parameter | Condition |

| Column | C18, 50 x 2.1 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Gradient Program | Time (min) |

4.2. Mass Spectrometry (MS/MS) Conditions

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Ion Spray Voltage | 5500 V |

| Source Temperature | 500°C |

| Curtain Gas | 30 psi |

| Collision Gas | Nitrogen |

MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Declustering Potential (V) |

| This compound | 716.4 | 558.2 (Quantifier) | 150 | 35 | 80 |

| 716.4 | 158.1 (Qualifier) | 150 | 45 | 80 | |

| Roxithromycin (IS) | 837.5 | 679.5 (Quantifier) | 150 | 40 | 90 |

| 837.5 | 158.1 (Qualifier) | 150 | 50 | 90 |

Data Presentation

Method Validation Summary

The method was validated according to regulatory guidelines. The following table summarizes the key quantitative data.

| Parameter | Result |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Accuracy at LLOQ | 85% - 115% |

| Precision at LLOQ (CV%) | < 20% |

| Accuracy (Low, Mid, High QC) | 90% - 110% |

| Precision (Low, Mid, High QC) (CV%) | < 15% |

| Matrix Effect | Minimal and compensated by IS |

| Recovery | > 85% |

Mandatory Visualization

Caption: Experimental workflow for the LC-MS/MS analysis of this compound in plasma.

Caption: Key parameters for the validation of the analytical method.

Protocol for the Laboratory Synthesis of Anhydroerythromycin A

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of anhydroerythromycin A, a key degradation product of erythromycin A. The synthesis is achieved through the acid-catalyzed intramolecular cyclization of erythromycin A. This protocol outlines the necessary reagents, step-by-step procedures for synthesis and purification, and methods for characterization. All quantitative data is summarized for clarity, and a visual representation of the experimental workflow is provided.

Introduction

This compound is a biologically significant macrolide antibiotic formed from the degradation of erythromycin A under acidic conditions.[1][2] This conversion involves a complex intramolecular rearrangement, resulting in a spiroketal structure.[3] While possessing reduced antibacterial activity compared to its parent compound, this compound is a subject of interest in drug development and metabolic studies.[2] The following protocol details a reproducible method for its synthesis in a laboratory setting.

Data Presentation

| Parameter | Value | Reference |

| Starting Material | Erythromycin A | [2] |

| Product | This compound | [2] |

| Molecular Formula | C37H65NO12 | [4] |

| Molecular Weight | 715.9 g/mol | [4] |

| CAS Number | 23893-13-2 | [4] |

| Purity (Post-Purification) | >95% (by HPLC) | [5] |

| Storage Conditions | -20°C | [5] |

Experimental Protocols

Materials and Reagents

-

Erythromycin A (≥95% purity)

-

Hydrochloric Acid (HCl), 1N solution

-

Sodium Bicarbonate (NaHCO3), saturated aqueous solution

-

Dichloromethane (CH2Cl2), ACS grade

-

Methanol (MeOH), ACS grade

-

Ethyl Acetate (EtOAc), ACS grade

-

Hexanes, ACS grade

-

Silica Gel (for flash chromatography), 230-400 mesh

-

Deionized Water

Synthesis of this compound

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve erythromycin A in 1N hydrochloric acid at a concentration of approximately 2 mg/mL.

-

Reaction: Stir the solution at room temperature for 24 to 48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quenching: After the desired reaction time, carefully add saturated sodium bicarbonate solution to the reaction mixture with stirring until the pH is neutral (pH ~7). This will quench the acid and may result in the precipitation of the crude product.

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane.

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude this compound as a solid.

Purification by Flash Chromatography

-

Column Preparation: Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexanes).

-

Loading: Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load the dried silica onto the top of the column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexanes. A typical gradient might start from 10% ethyl acetate and gradually increase to 50% ethyl acetate. Collect fractions and monitor by TLC.

-

Concentration: Combine the fractions containing the pure this compound (as determined by TLC) and concentrate under reduced pressure to yield the purified product as a white solid.

Characterization

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is expected to show a protonated molecular ion [M+H]+ at m/z 716.5.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra should be recorded to confirm the structure. While specific shifts can vary slightly based on the solvent, characteristic signals for the this compound structure should be observed.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Mandatory Visualization

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. Erythromycin | C37H67NO13 | CID 12560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Anhydroerythromycin | C37H65NO12 | CID 6426640 - PubChem [pubchem.ncbi.nlm.nih.gov]